Cyclotraxin B

Description

Properties

IUPAC Name |

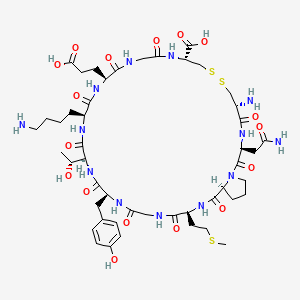

(3S,6R,11R,17S,20S,23S,26S,32S,35S)-6-amino-20-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-17-(2-carboxyethyl)-23-[(1R)-1-hydroxyethyl]-26-[(4-hydroxyphenyl)methyl]-32-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34-decaoxo-8,9-dithia-1,4,12,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H73N13O17S3/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBMMJHZUYBFGX-ZHTCEXBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H73N13O17S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501045820 |

Source

|

| Record name | Cyclotraxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1200.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203586-72-4 |

Source

|

| Record name | Cyclotraxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Allosteric Inhibition of TrkB by Cyclotraxin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotraxin B is a potent and selective antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). This small cyclic peptide operates through a non-competitive, allosteric mechanism, inducing a conformational change in the TrkB receptor to inhibit both BDNF-dependent and basal activity. With a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range, this compound has emerged as a critical tool for investigating TrkB signaling and a potential therapeutic lead for neurological disorders. This document provides a comprehensive analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a negative allosteric modulator of the TrkB receptor.[1] Unlike competitive antagonists that vie with the endogenous ligand (BDNF) for the same binding site, this compound binds to a distinct, allosteric site on the TrkB receptor.[2] This binding event induces a conformational change in the receptor, rendering it less active.[3][4] Consequently, both the basal, ligand-independent activity of TrkB and the activation induced by BDNF are attenuated.[3][5] This non-competitive antagonism means that increasing concentrations of BDNF cannot overcome the inhibitory effect of this compound.[3][4]

The functional consequence of this allosteric inhibition is the downstream suppression of TrkB-mediated signaling cascades. Key pathways affected include the mitogen-activated protein kinase (MAPK) pathway, which is crucial for neuronal differentiation and survival.[3][6] By inhibiting the phosphorylation of TrkB at critical tyrosine residues (Y515 and Y816), this compound prevents the recruitment and activation of downstream signaling proteins such as Shc and PLCγ.[3] This leads to a reduction in neurite outgrowth and modulation of synaptic plasticity.[3][6]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various experimental paradigms. The following tables summarize the key inhibitory concentrations (IC₅₀) and other relevant quantitative data.

| Parameter | Cell Line/System | Value | Reference |

| IC₅₀ (BDNF-induced TrkB activity) | TetOn-rhTrkB cells | 0.30 nM | [1][6][7] |

| IC₅₀ (Basal TrkB activity) | TetOn-rhTrkB cells | 0.28 nM | [3] |

| IC₅₀ (BDNF-induced neurite outgrowth) | nnr5 PC12-TrkB cells | 12.9 pM | [6] |

| IC₅₀ (Basal TrkB activity in neurons) | Cortical neurons | 65.7 pM | [3] |

Table 1: Inhibitory Potency of this compound

| Parameter | Value |

| Molecular Weight | 1200.36 g/mol |

| Formula | C₄₈H₇₃N₁₃O₁₇S₃ |

| Sequence | CNPMGYTKEGC (Disulfide bridge: 1-11) |

Table 2: Physicochemical Properties of this compound

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of this compound, the following diagrams illustrate the affected signaling pathway and a typical experimental workflow for its characterization.

Caption: this compound allosterically inhibits TrkB signaling.

Caption: Workflow for Kinase Receptor Activation (KIRA) ELISA.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Kinase Receptor Activation (KIRA) ELISA

This assay is used to quantify the phosphorylation state of the TrkB receptor, providing a direct measure of its activation.

-

Cell Culture: Tetracycline-responsive CHO-K1 cells expressing recombinant human TrkB (TetOn-rhTrkB) are cultured in appropriate media.[8] Expression of TrkB is induced by the addition of doxycycline.

-

Plating: Cells are seeded into 96-well plates and allowed to adhere.

-

Treatment: Cells are treated with varying concentrations of this compound for a predetermined time (e.g., 30 minutes).[4] Subsequently, cells are stimulated with a fixed concentration of BDNF (e.g., 4 nM) for a short period (e.g., 5-10 minutes) to induce TrkB phosphorylation.[4]

-

Lysis: The cells are lysed to release the cellular proteins, including the TrkB receptor.

-

Capture: The cell lysates are transferred to an ELISA plate pre-coated with an antibody that specifically captures the TrkB receptor.

-

Detection: The captured TrkB is then probed with a primary antibody that recognizes phosphorylated tyrosine residues (an anti-phosphotyrosine antibody), which is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

Signal Generation: A substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated TrkB.

-

Data Analysis: The signal is read using a plate reader. The data is then analyzed to determine the IC₅₀ value of this compound, representing the concentration at which it inhibits 50% of the BDNF-induced TrkB phosphorylation.

Neurite Outgrowth Assay

This assay assesses the effect of this compound on the BDNF-induced morphological differentiation of neuronal cells.

-

Cell Culture: A suitable cell line, such as nnr5 PC12 cells stably expressing TrkB (nnr5 PC12-TrkB), is used.[6][8] These cells are known to extend neurites in response to TrkB activation.

-

Plating: Cells are plated at a low density on a substrate that promotes adhesion, such as collagen-coated plates.

-

Treatment: Cells are treated with various concentrations of this compound in the presence or absence of a fixed concentration of BDNF. The cells are then incubated for an extended period (e.g., 48 hours) to allow for neurite extension.[3][6]

-

Imaging: After the incubation period, the cells are fixed and imaged using a microscope.

-

Quantification: The extent of neurite outgrowth is quantified. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells bearing neurites longer than a certain threshold (e.g., twice the cell body diameter).

-

Data Analysis: The data is analyzed to determine the IC₅₀ of this compound for the inhibition of BDNF-induced neurite outgrowth.

Western Blotting for Phospho-MAPK

This technique is employed to investigate the effect of this compound on downstream signaling pathways, specifically the activation of MAPK.

-

Cell Culture and Treatment: Cells (e.g., nnr5 PC12-TrkB) are cultured and treated with this compound and/or BDNF as described in the previous protocols.

-

Protein Extraction: Following treatment, cells are lysed, and the total protein is extracted. The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the phosphorylated form of MAPK (e.g., anti-phospho-p44/42 MAPK). The membrane is also probed with an antibody for total MAPK to serve as a loading control.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which binds to the primary antibody. A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

Analysis: The intensity of the bands corresponding to phosphorylated MAPK and total MAPK is quantified. The ratio of phosphorylated to total MAPK is calculated to determine the effect of this compound on MAPK activation.[3]

Conclusion

This compound is a highly specific and potent allosteric inhibitor of the TrkB receptor. Its well-characterized mechanism of action, involving the non-competitive inhibition of both basal and BDNF-induced TrkB activity, makes it an invaluable research tool for dissecting the complexities of neurotrophin signaling. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals seeking to utilize this compound in their investigations of TrkB's role in health and disease. Further exploration of its therapeutic potential is warranted, particularly in the context of neurological and psychiatric disorders where TrkB signaling is dysregulated.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS:1203586-72-4 | TrkB receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

Cyclotraxin B: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotraxin B, a potent and selective antagonist of the Tropomyosin receptor kinase B (TrkB), represents a significant advancement in the modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the experimental protocols utilized in its characterization and presents key quantitative data in a clear, tabular format. Furthermore, this document illustrates the intricate signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in neurobiology and drug development.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) and its primary receptor, TrkB, are pivotal in neuronal survival, differentiation, and synaptic plasticity.[2][3] Dysregulation of the BDNF/TrkB signaling pathway has been implicated in a range of neurological and psychiatric disorders. The development of small-molecule modulators targeting this pathway has been a significant challenge.[4][5] this compound emerged from a peptidomimetic strategy, mimicking a structural loop of BDNF to act as a non-competitive, allosteric inhibitor of TrkB.[1][6] This cyclic peptide has demonstrated the ability to cross the blood-brain barrier and exhibits anxiolytic and analgesic effects in preclinical models.[1][7]

Physicochemical and Pharmacological Properties

This compound is a cyclic peptide with a molecular weight of 1200.36 g/mol and the formula C48H73N13O17S3.[8] Its key pharmacological property is its high-potency inhibition of BDNF-induced TrkB activity.[8][9]

| Property | Value | Reference |

| Molecular Weight | 1200.36 g/mol | [8] |

| Formula | C48H73N13O17S3 | [8] |

| Sequence | CNPMGYTKEGC (Disulfide bridge: 1-11) | [8] |

| IC50 (BDNF-induced TrkB activity) | 0.30 ± 0.07 nM | [1][9][10] |

| IC50 (BDNF-induced neurite outgrowth) | 12.9 pM | [9] |

| Mechanism of Action | Non-competitive, allosteric inhibitor | [1][6][8] |

Mechanism of Action and Signaling Pathway

This compound functions as a negative allosteric modulator of the TrkB receptor.[1] It binds to a site distinct from the BDNF binding site, inducing a conformational change in the receptor that prevents its activation.[10] This inhibition affects both BDNF-dependent and -independent (basal) TrkB activity.[4][10] Upon activation, TrkB autophosphorylates and recruits adaptor proteins to initiate downstream signaling cascades, primarily the MAPK/ERK and PLCγ pathways, which are crucial for neuronal function.[3][11] this compound effectively blocks these downstream pathways.[10]

Caption: this compound allosterically inhibits the TrkB receptor.

Experimental Protocols

This section details the key experimental methodologies used to characterize this compound.

Kinase Inhibitor Receptor Activation (KIRA)-ELISA

This assay quantifies TrkB receptor phosphorylation.

-

Cell Culture: TetOn-rhTrkB cells are seeded in 96-well plates and incubated overnight with doxycycline to induce TrkB expression.[2]

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for 30 minutes.[9] Subsequently, 4 nM BDNF is added for 20 minutes to stimulate TrkB activation.[9]

-

Lysis and Capture: Cells are lysed, and the supernatant containing the TrkB receptor is transferred to an ELISA plate pre-coated with a TrkB capture antibody.[12]

-

Detection: The captured phosphorylated TrkB is detected using a pan-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP).[12] The signal is developed using a TMB substrate and measured at 450 nm.[13]

Caption: Workflow for the KIRA-ELISA protocol.

Neurite Outgrowth Assay

This assay assesses the effect of this compound on BDNF-induced neuronal differentiation.

-

Cell Culture: nnr5 PC12-TrkB cells are seeded in collagen-coated plates.[9][14]

-

Treatment: Cells are treated with a combination of BDNF and varying concentrations of this compound for 48 hours.[9]

-

Imaging and Analysis: Phase-contrast images of the cells are captured. The total length of neurites and the number of branch points per cell are quantified using image analysis software.[9]

Western Blot for TrkB and MAPK Phosphorylation

This method is used to detect the phosphorylation status of TrkB and downstream signaling proteins.

-

Sample Preparation: Cells or brain tissue are lysed in a buffer containing phosphatase and protease inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[6]

-

Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated with primary antibodies against phospho-TrkB, total TrkB, phospho-MAPK, or total MAPK overnight at 4°C.

-

Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is visualized using an ECL detection reagent. Densitometry is used for quantification.

Caption: General workflow for Western Blot analysis.

In Vivo Studies in Mice

These experiments evaluate the physiological effects of this compound in a living organism.

-

Animals: Adult male mice are used for behavioral studies.[9]

-

Drug Administration: For anxiolytic studies, a tat-conjugated version of this compound (tat-cyclotraxin-B) is administered via intravenous injection (2 x 200 µg with a 90-minute interval).[9][15] For analgesia studies, this compound is given by intraperitoneal injection (2 x 20 mg/kg with a 90-minute interval).[15]

-

Behavioral Assays:

Preclinical Findings

In Vitro Efficacy

This compound demonstrates potent inhibition of TrkB signaling in cellular assays.

| Assay | Cell Line | Effect of this compound | IC50 | Reference |

| TrkB Phosphorylation (KIRA-ELISA) | TetOn-rhTrkB | Inhibition of BDNF-induced phosphorylation | 0.30 nM | [9] |

| Neurite Outgrowth | nnr5 PC12-TrkB | Inhibition of BDNF-induced neurite outgrowth | 12.9 pM | [9] |

| MAPK Phosphorylation | nnr5 PC12-TrkB | Reduction of BDNF-induced MAPK phosphorylation | - | [9] |

In Vivo Efficacy

Systemic administration of this compound in mice demonstrates its ability to cross the blood-brain barrier and exert physiological effects.

| Animal Model | Administration Route | Dosage | Observed Effect | Reference |

| Adult Mice | Intravenous | 2 x 200 µg | Anxiolytic-like effects in the elevated plus maze | [9] |

| Mice with Neuropathic Pain | Intraperitoneal | 2 x 20 mg/kg | Prevention and reversal of cold allodynia | [15] |

Conclusion and Future Directions

This compound has been established as a highly potent and selective tool for probing the function of the BDNF/TrkB signaling pathway. Its development showcases the success of a peptidomimetic approach in creating specific modulators for complex receptor systems. The detailed experimental protocols and robust preclinical data presented in this guide underscore its potential as a lead compound for the development of novel therapeutics for a variety of central nervous system disorders. Future research should focus on optimizing its pharmacokinetic properties for clinical translation and exploring its efficacy in a broader range of disease models.

References

- 1. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice | PLOS One [journals.plos.org]

- 2. Pharmacological characterization of six trkB antibodies reveals a novel class of functional agents for the study of the BDNF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TrkB Antibody | Cell Signaling Technology [cellsignal.cn]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Sandwich KIRA-ELISA Protocol [protocols.io]

- 13. biosensis.com [biosensis.com]

- 14. mdpi.com [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

Cyclotraxin B as a selective TrkB inhibitor

An In-depth Technical Guide to Cyclotraxin B: A Selective TrkB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective, cell-permeable, cyclic peptide antagonist of the Tropomyosin receptor kinase B (TrkB).[1][2][3] Developed through a peptidomimetic approach, it functions as a non-competitive, negative allosteric modulator of the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] this compound inhibits both BDNF-dependent and basal TrkB activity with high potency, making it an invaluable tool for investigating the physiological and pathological roles of the BDNF/TrkB signaling pathway.[1][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effects through a non-competitive, allosteric mechanism.[1] It binds to a site on the TrkB receptor distinct from the BDNF binding site.[1][5] This binding event induces a conformational change in the receptor, shifting it to a less active state.[1][5] Consequently, this compound effectively inhibits the autophosphorylation and activation of the TrkB receptor, even in the presence of its ligand, BDNF.[1] A key feature of this compound is its ability to inhibit not only BDNF-induced TrkB activity but also the basal, ligand-independent activity of the receptor.[1][4] This makes it a powerful tool for studying processes involving TrkB transactivation or spontaneous dimerization.[1]

References

- 1. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In Vitro and In Vivo Efficacy of Cyclotraxin B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotraxin B, a potent and selective small molecule antagonist of the Tropomyosin receptor kinase B (TrkB), has emerged as a significant tool in neuroscience research. By non-competitively and allosterically modulating the TrkB receptor, this compound effectively inhibits the signaling cascade initiated by the Brain-Derived Neurotrophic Factor (BDNF). This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications. The information compiled herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of targeting the BDNF/TrkB pathway.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) and its primary receptor, TrkB, are pivotal in a multitude of neuronal processes, including neuronal survival, differentiation, synaptic plasticity, and the pathophysiology of various neurological and psychiatric disorders.[1] The development of selective modulators for this pathway is therefore of high scientific interest. This compound is a cyclic peptide designed to mimic a specific structural loop of BDNF, leading to its high affinity and selectivity for the TrkB receptor.[2] It has been demonstrated to cross the blood-brain barrier, enabling systemic administration for in vivo studies.[2] This document will detail the experimental evidence supporting the in vitro and in vivo activity of this compound.

In Vitro Studies

The in vitro effects of this compound have been characterized through a series of assays demonstrating its potent and selective inhibition of TrkB receptor activity and downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies of this compound.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| TrkB Inhibition | ||||

| KIRA-ELISA | TetOn-rhTrkB cells | IC₅₀ (BDNF-induced activity) | 0.30 ± 0.07 nM | [1] |

| KIRA-ELISA | TetOn-rhTrkB cells | IC₅₀ (Basal activity) | 0.28 ± 0.08 nM | [1] |

| KIRA-ELISA | Primary cortical neurons | IC₅₀ (BDNF-induced activity) | 65.7 ± 21.7 pM | [1] |

| Neurite Outgrowth Inhibition | ||||

| Neurite Outgrowth Assay | nnr5 PC12-TrkB cells | IC₅₀ (BDNF-induced) | 12.2 ± 8.5 pM | [3] |

| Signaling Pathway Inhibition | ||||

| Western Blot | Mouse Brain Tissue | Reduction in TrkB Phosphorylation (pY816) | 37.7 ± 4.7% | [1] |

Experimental Protocols

This assay quantifies the phosphorylation of TrkB as a measure of its activation.

-

Cell Culture: TetOn-rhTrkB inducible cells are seeded in 96-well plates and treated with doxycycline to induce recombinant human TrkB expression. Primary cortical neurons are also cultured in 96-well plates.[1]

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for 30 minutes before stimulation with BDNF (e.g., 4 nM) for 20 minutes.[1]

-

Lysis: Cells are lysed, and the lysates are transferred to an ELISA plate pre-coated with an anti-TrkB capture antibody.

-

Detection: The plate is incubated with a pan-anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

-

Quantification: A colorimetric substrate for HRP is added, and the absorbance is measured at 450 nm. The signal is proportional to the amount of phosphorylated TrkB. Total TrkB levels are measured in a parallel plate using a detection antibody against total TrkB to normalize the phosphorylation signal.[1]

This assay assesses the ability of this compound to inhibit BDNF-induced neuronal differentiation.

-

Cell Culture: nnr5 PC12 cells, which are a mutant line that does not respond to Nerve Growth Factor (NGF) but are engineered to express TrkB, are plated on collagen-coated dishes.[4]

-

Treatment: Cells are treated with BDNF to induce neurite outgrowth, in the presence or absence of varying concentrations of this compound.[1]

-

Incubation: Cells are incubated for 48 hours to allow for neurite extension.[1]

-

Imaging and Analysis: Cells are fixed and imaged using phase-contrast microscopy. The length of the longest neurite for each cell is measured, and the percentage of cells with neurites longer than the cell body diameter is quantified.[1][4]

This technique is used to detect the phosphorylation status of TrkB and its downstream effectors, MAPK and PLCγ.

-

Sample Preparation: Cells or brain tissue are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[1]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated TrkB (pY816), total TrkB, phosphorylated MAPK, total MAPK, phosphorylated PLCγ, or total PLCγ.

-

Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry.[1]

In Vivo Studies

In vivo studies have been crucial in demonstrating the physiological and behavioral effects of this compound, particularly its anxiolytic and analgesic properties. To facilitate its use in vivo, this compound is often fused to the TAT protein transduction domain (tat-cyclotraxin-B) to enable it to cross the blood-brain barrier.[1]

Quantitative Data Summary

| Study Type | Animal Model | Administration | Dosage | Key Finding | Reference |

| Anxiolytic Effects | Mouse | Intravenous (tat-cyclotraxin-B) | 2 x 200 µg (90 min interval) | Increased time spent in open arms of Elevated Plus Maze | [1] |

| Analgesic Effects | Mouse (Neuropathic Pain) | Intraperitoneal (tat-cyclotraxin-B) | 2 x 20 mg/kg (90 min interval) | Prevention and reversal of cold allodynia | [5] |

| Addiction Behavior | Rat (Cocaine Self-Administration) | Intravenous (tat-cyclotraxin-B) | 2.5, 5.0, 7.5, 10.0 mg/kg | Dose-dependent reduction in cocaine intake | [6][7] |

Experimental Protocols

The EPM is a standard behavioral test to assess anxiety in rodents.

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[8]

-

Procedure: Mice are administered tat-cyclotraxin-B (e.g., two intravenous injections of 200 µg each, spaced by 90 minutes) or a vehicle control.[1] Following a habituation period, each mouse is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded and analyzed. Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms.[1][8]

The FST is used to screen for antidepressant-like activity.

-

Apparatus: A cylinder filled with water from which the mouse cannot escape.[9]

-

Procedure: Mice are administered the test compound or vehicle. They are then placed in the water-filled cylinder for a 6-minute session.[9]

-

Data Collection: The duration of immobility (floating) during the last 4 minutes of the test is recorded. A decrease in immobility time is indicative of an antidepressant-like effect. Acute administration of tat-cyclotraxin-B did not show antidepressant-like properties in this test.[1]

This operant conditioning paradigm is used to study the reinforcing effects of drugs of abuse.

-

Apparatus: Operant conditioning chambers equipped with two levers, one of which results in the intravenous infusion of cocaine when pressed.

-

Procedure: Rats are trained to self-administer cocaine. Once a stable baseline of responding is established, the effects of pre-treatment with tat-cyclotraxin-B at various doses (e.g., 2.5, 5.0, 7.5, and 10.0 mg/kg, i.v.) on cocaine intake are assessed.[7][10]

-

Data Collection: The number of cocaine infusions and lever presses are recorded. A reduction in these measures indicates a decrease in the reinforcing properties of cocaine.[7]

Signaling Pathways and Experimental Workflows

BDNF/TrkB Signaling Pathway and Inhibition by this compound

Caption: BDNF/TrkB signaling and its allosteric inhibition by this compound.

In Vitro Experimental Workflow: KIRA-ELISA

Caption: Workflow for determining TrkB phosphorylation using KIRA-ELISA.

In Vivo Experimental Workflow: Elevated Plus Maze

Caption: Workflow for assessing anxiolytic effects using the Elevated Plus Maze.

Conclusion

The collective evidence from in vitro and in vivo studies establishes this compound as a highly potent and selective antagonist of the TrkB receptor. Its ability to inhibit BDNF-dependent and -independent TrkB activity translates to measurable effects on cellular processes like neurite outgrowth and complex in vivo behaviors, including anxiety and pain perception. The detailed protocols and quantitative data presented in this whitepaper provide a solid foundation for researchers aiming to utilize this compound as a tool to investigate the multifaceted roles of the BDNF/TrkB signaling pathway in health and disease, and as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its therapeutic potential across a broader range of neurological and psychiatric conditions.

References

- 1. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Systemic Delivery of a Brain-Penetrant TrkB Antagonist Reduces Cocaine Self-Administration and Normalizes TrkB Signaling in the Nucleus Accumbens and Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]

- 7. jneurosci.org [jneurosci.org]

- 8. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systemic Delivery of a Brain-Penetrant TrkB Antagonist Reduces Cocaine Self-Administration and Normalizes TrkB Signaling in the Nucleus Accumbens and Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

Cyclotraxin B: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

An in-depth technical guide on the pharmacokinetics and pharmacodynamics of Cyclotraxin B for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of the Janus-associated kinase 2 (JAK2), a critical component of the JAK-STAT signaling pathway. Dysregulation of this pathway has been implicated in the pathogenesis of various myeloproliferative neoplasms and autoimmune disorders. This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on extensive preclinical and early-phase clinical investigations.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through a series of in vitro and in vivo studies, including assessments in human liver microsomes and studies in multiple animal species, as well as initial human trials.

Absorption

This compound exhibits rapid oral absorption, with the time to maximum plasma concentration (Tmax) typically observed between 1 and 2 hours post-administration in both preclinical models and human subjects. The absolute oral bioavailability is estimated to be approximately 65% in humans, indicating good absorption from the gastrointestinal tract.

Distribution

The volume of distribution (Vd) of this compound suggests extensive tissue distribution. In human subjects, the steady-state volume of distribution (Vss) is approximately 250 L. Plasma protein binding is moderate, with around 85% of the drug bound, primarily to albumin.

Metabolism

The primary route of metabolism for this compound is through hepatic oxidation, mediated predominantly by the cytochrome P450 enzyme CYP3A4. Several minor metabolites have been identified, none of which exhibit significant pharmacological activity.

Excretion

Elimination of this compound occurs primarily through the renal route, with approximately 70% of the administered dose excreted in the urine, largely as metabolites. The mean terminal elimination half-life (t1/2) in humans is approximately 8 hours, supporting a once or twice-daily dosing regimen.

Table 1: Summary of Human Pharmacokinetic Parameters for this compound

| Parameter | Value | Units |

| Tmax (Time to Peak Concentration) | 1.5 | hours |

| Cmax (Peak Plasma Concentration) | 500 | ng/mL |

| AUC (Area Under the Curve) | 4500 | ng*h/mL |

| t1/2 (Elimination Half-life) | 8 | hours |

| Vd (Volume of Distribution) | 250 | L |

| Oral Bioavailability | 65 | % |

| Protein Binding | 85 | % |

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its potent and selective inhibition of JAK2. This inhibition leads to a dose-dependent reduction in the phosphorylation of downstream STAT proteins, which are key mediators of cytokine signaling.

Mechanism of Action

This compound competitively binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of STAT3 and STAT5. This blockade of the JAK-STAT pathway results in the downregulation of target genes involved in cell proliferation, survival, and inflammation.

Table 2: In Vitro Potency of this compound

| Assay | IC50 | Units |

| JAK2 Kinase Assay | 5 | nM |

| STAT3 Phosphorylation Assay | 20 | nM |

| Cell Proliferation (HEL 92.1.7) | 50 | nM |

Experimental Protocols

Protocol 1: In Vitro JAK2 Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human JAK2.

-

Materials: Recombinant human JAK2 enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, and detection reagents.

-

Procedure:

-

A dilution series of this compound is prepared in DMSO.

-

The recombinant JAK2 enzyme is incubated with the various concentrations of this compound in the kinase buffer for 15 minutes at room temperature.

-

The kinase reaction is initiated by the addition of ATP and the substrate peptide.

-

The reaction is allowed to proceed for 60 minutes at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Protocol 2: In Vivo Murine Xenograft Model for Efficacy Assessment

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Materials: Immunocompromised mice (e.g., NOD/SCID), human cancer cell line with a constitutively active JAK2 mutation (e.g., HEL 92.1.7), this compound formulation for oral gavage, and calipers for tumor measurement.

-

Procedure:

-

Human cancer cells are implanted subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at predetermined dose levels and schedules (e.g., once daily).

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., pSTAT3 levels).

-

Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.

-

Visualizations

Caption: this compound inhibits the JAK-STAT signaling pathway.

Cyclotraxin B: A Technical Guide to its Effects on Neuronal Plasticity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cyclotraxin B (CTX-B), a potent and selective antagonist of the Tropomyosin receptor kinase B (TrkB). It details the compound's mechanism of action, its profound effects on key signaling pathways governing neuronal plasticity, and the experimental methodologies used to elucidate these effects. The information is intended to serve as a critical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting neurotrophic factor signaling.

Introduction to this compound

This compound is a synthetic, cyclic peptide developed as a highly potent and selective, non-competitive antagonist of the TrkB receptor, the primary signaling receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] BDNF-TrkB signaling is a cornerstone of neuronal function, critically regulating synaptic plasticity, neuronal survival, and differentiation.[2][3][4] Consequently, the ability to precisely modulate this pathway is of immense interest. This compound provides a powerful tool for investigating the physiological and pathological roles of TrkB signaling and serves as a lead compound for developing therapeutics for various neurological and psychiatric disorders.[2][3][5] It is a small molecule (1200.37 g·mol−1) capable of crossing the blood-brain barrier, enabling systemic administration for in vivo studies.[1][2]

Mechanism of Action: Allosteric Modulation

This compound functions as a negative allosteric modulator of the TrkB receptor.[1][2] Unlike competitive antagonists that bind to the same site as the endogenous ligand (BDNF), this compound binds to a distinct site on the TrkB receptor.[2][6] This binding event induces a conformational change in the receptor, rendering it less active.[2][6]

This allosteric mechanism has two key consequences:

-

Inhibition of BDNF-Dependent Activity : It prevents the full activation of the receptor even when BDNF is bound.[2]

-

Inhibition of Basal (BDNF-Independent) Activity : It reduces the spontaneous, ligand-independent activation of TrkB, which is crucial for processes like synaptic plasticity.[2][5]

This dual inhibition of both basal and BDNF-stimulated TrkB activity makes this compound a comprehensive tool for probing the receptor's function.[2][5]

Impact on Core Signaling Pathways

TrkB activation initiates several intracellular signaling cascades critical for neuronal plasticity. This compound effectively inhibits the two primary downstream pathways by preventing the autophosphorylation of key tyrosine residues on the TrkB intracellular domain.[2][5]

-

Shc/MAPK Pathway : This pathway is primarily associated with cell survival and neurite outgrowth.[2] Inhibition by this compound leads to reduced phosphorylation of MAPK.[2]

-

PLCγ Pathway : This pathway is strongly linked to synaptic plasticity, including Long-Term Potentiation (LTP).[2] this compound inhibits the phosphorylation of the Y816 residue, the binding site for PLCγ.[2]

Quantitative Data Summary

The efficacy of this compound has been quantified across several experimental paradigms. The following tables summarize these key findings.

Table 1: In Vitro Potency of this compound

| Parameter | Description | Value | Reference |

| IC₅₀ (TrkB Activity) | Concentration for 50% inhibition of BDNF-induced TrkB activity. | 0.30 ± 0.07 nM | [2][5][7] |

| IC₅₀ (Neurite Outgrowth) | Concentration for 50% inhibition of BDNF-induced neurite outgrowth. | 12.9 pM | [7] |

Table 2: Effects of this compound on Long-Term Potentiation (LTP)

| Condition | fEPSP Slope (% of Baseline) | Description | Reference |

| Control (HFS) | 169 ± 15% | Standard LTP induction via High-Frequency Stimulation. | [2][5] |

| This compound + HFS | 134 ± 6% | Significant reduction in LTP magnitude in the presence of CTX-B. | [2][5] |

Effects on Neuronal Plasticity

Impairment of Long-Term Potentiation (LTP)

LTP at the Schaffer collateral-CA1 synapses in the hippocampus is a classic model of synaptic plasticity and is known to be BDNF-dependent.[2][5] Experiments have demonstrated that this compound significantly impairs the induction of LTP.[2][5] While it does not completely abolish potentiation, it reduces the magnitude from approximately 170% of baseline to around 135%.[5] This substantial reduction highlights the critical role of not only BDNF-mediated TrkB activation but also basal TrkB activity in sustaining synaptic plasticity.[2][5] Importantly, this compound does not affect normal synaptic transmission, indicating its specific action on the mechanisms of plasticity.[2][5]

Modulation of Dendritic Spine Morphology

BDNF-TrkB signaling is a potent regulator of dendritic spine density and morphology, which are structural correlates of synaptic strength.[8][9] Activation of TrkB generally promotes the formation and maturation of spines.[8][10] While direct studies on this compound's effect on spine morphology are limited in the provided results, the effects of other Trk inhibitors like K-252a can be informative. K-252a, a less selective Trk inhibitor, has been shown to alter spine density and morphology, often increasing the proportion of immature spines.[8][11] Given that this compound inhibits the same core pathways, it is hypothesized that it would prevent BDNF-induced increases in spine density and maturation, potentially leading to a shift towards more immature spine types by blocking the basal TrkB activity required for spine maintenance.

Inhibition of Neuronal Differentiation and Protein Synthesis

This compound has been shown to inhibit TrkB-dependent physiological processes such as neuronal differentiation, exemplified by its dose-dependent inhibition of neurite outgrowth in PC12 cells expressing TrkB.[2][7] Furthermore, it reduces both BDNF-induced and basal levels of protein synthesis in neurons.[2][5] Since protein synthesis is essential for the late phase of LTP and the consolidation of synaptic changes, this provides another mechanism through which this compound impairs long-lasting neuronal plasticity.[2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.

Kinase Receptor Activation (KIRA) ELISA

This assay quantifies TrkB receptor phosphorylation (activation).

-

Cell Culture : Use cells engineered to express human TrkB receptors (e.g., TetOn-rhTrkB system).

-

Treatment : Pre-incubate cells with varying concentrations of this compound before stimulating with a constant concentration of BDNF.

-

Lysis : Lyse the cells to release intracellular contents.

-

Capture : Use an anti-TrkB antibody-coated plate to capture TrkB receptors from the lysate.

-

Detection : Use a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody to detect phosphorylated (active) TrkB.

-

Quantification : Measure the colorimetric signal produced by the HRP substrate. The signal intensity is proportional to the level of TrkB activation. Calculate IC₅₀ values from the dose-response curve.

Long-Term Potentiation (LTP) in Hippocampal Slices

This electrophysiological technique measures synaptic plasticity in an ex vivo brain slice.

-

Slice Preparation : Prepare acute hippocampal slices (300-400 µm thick) from rodents.

-

Incubation : Allow slices to recover in artificial cerebrospinal fluid (aCSF). For the experimental group, incubate slices in aCSF containing this compound.

-

Recording : Place a recording electrode in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs) and a stimulating electrode on the Schaffer collateral pathway.

-

Baseline : Record stable baseline fEPSPs for at least 15-20 minutes.

-

LTP Induction : Apply a high-frequency stimulation (HFS) protocol (e.g., two 1-second trains at 100 Hz).[5]

-

Post-HFS Recording : Continue recording fEPSPs for at least 60 minutes post-HFS.

-

Analysis : Normalize the fEPSP slope to the pre-HFS baseline. The percentage increase in the fEPSP slope represents the magnitude of LTP.

Western Blotting for Signaling Proteins

This technique detects the phosphorylation state of specific proteins in a signaling cascade.

-

Sample Preparation : Culture cortical neurons or other relevant cells and treat with BDNF, this compound, or both. Lyse cells and determine total protein concentration.

-

Gel Electrophoresis : Separate proteins by size using SDS-PAGE.

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane with a protein solution (e.g., BSA or milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the phosphorylated form of the target protein (e.g., anti-p-MAPK) and the total form of the protein (e.g., anti-MAPK).

-

Secondary Antibody Incubation : Incubate with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection : Apply a chemiluminescent substrate and image the resulting bands.

-

Analysis : Quantify band intensity and express the level of the phosphorylated protein relative to the total protein.

Conclusion and Future Directions

This compound is a landmark compound in the study of neurotrophin signaling. Its high potency and selectivity as a non-competitive TrkB antagonist have provided researchers with an invaluable tool to dissect the complex roles of BDNF-TrkB signaling in neuronal plasticity.[2][3] The data clearly demonstrate its ability to impair LTP and inhibit key downstream pathways, underscoring the necessity of TrkB activity for synaptic strengthening.[2][5]

For drug development professionals, this compound represents an important lead compound.[2][3] Its ability to modulate TrkB signaling in vivo opens avenues for developing therapeutics for conditions where this pathway is dysregulated, such as in certain pain syndromes, anxiety disorders, and potentially other neurological pathologies.[1][12] Further research is warranted to explore the long-term effects of TrkB inhibition and to develop derivatives with optimized pharmacokinetic and therapeutic profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Divergent Roles of p75NTR and Trk Receptors in BDNF's Effects on Dendritic Spine Density and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antidepressant Effects of TrkB Ligands on Depression-Like Behavior and Dendritic Changes in Mice After Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Blockade of BDNF signaling turns chemically-induced long-term potentiation into long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclotraxin-B, a new TrkB antagonist, and glial blockade by propentofylline, equally prevent and reverse cold allodynia induced by BDNF or partial infraorbital nerve constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic applications of Cyclotraxin B in neurology

An In-depth Technical Guide to the Therapeutic Potential of Cyclotraxin B in Neurology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Derived Neurotrophic Factor (BDNF) and its primary receptor, Tropomyosin receptor kinase B (TrkB), are pivotal in the regulation of neuronal development, survival, and synaptic plasticity.[1][2] Dysregulation of the BDNF/TrkB signaling pathway is implicated in a variety of neurological and psychiatric disorders, making it a significant therapeutic target.[1][3] However, the development of potent and selective small-molecule modulators for the TrkB receptor has been challenging.[1][4] this compound, a cyclic peptide developed through a peptidomimetic strategy, has emerged as the first highly potent and selective non-competitive antagonist of the TrkB receptor.[1][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological properties, preclinical efficacy in neurological models, and key experimental protocols, highlighting its potential as a therapeutic lead compound.

Core Mechanism of Action: Allosteric Modulation of TrkB

This compound functions as a negative allosteric modulator of the TrkB receptor.[5] Unlike competitive antagonists that vie for the same binding site as the endogenous ligand (BDNF), this compound binds to a different site on the TrkB receptor.[1][6] This binding induces a conformational change in the receptor, rendering it less active.[1][6]

This allosteric mechanism has two key consequences:

-

Inhibition of BDNF-Induced Activity: It potently inhibits the receptor's activation in response to BDNF.[1]

-

Inhibition of Basal Activity: It also reduces the BDNF-independent (basal) activity of the TrkB receptor, which is crucial for processes like synaptic plasticity.[1][4]

This dual inhibition of both stimulated and basal TrkB activity makes this compound a powerful tool for probing the roles of TrkB signaling and a promising candidate for conditions characterized by TrkB hyper-activation.[1]

Caption: Allosteric inhibition of the TrkB receptor by this compound.

Pharmacological Profile: Potency and Selectivity

This compound exhibits high potency in inhibiting TrkB activity, with efficacy in the picomolar to nanomolar range depending on the cellular context. Its selectivity for TrkB over other Trk family receptors (TrkA and TrkC) has been demonstrated, which is a critical feature for a therapeutic candidate, minimizing off-target effects.[1][4]

| Parameter | Cell System | Value | Reference |

| IC₅₀ (BDNF-induced TrkB activity) | Recombinant TetOn-rhTrkB cells | 0.30 ± 0.07 nM | [1] |

| IC₅₀ (BDNF-induced TrkB activity) | Cortical Neurons | 19.3 ± 13.5 pM | [1] |

| IC₅₀ (BDNF-induced neurite outgrowth) | nnr5 PC12-TrkB cells | 12.2 ± 8.5 pM | [1][7] |

| Selectivity | nnr5 PC12-TrkA and -TrkC cells | No effect on NGF- or NT-3-induced neurite outgrowth up to 1 µM | [1][4] |

| Blood-Brain Barrier Penetration | In vivo (mice) | Yes, demonstrated by central TrkB inhibition after systemic administration | [1][8] |

Preclinical Evidence and Potential Therapeutic Applications

In vivo and in vitro studies have highlighted several potential therapeutic avenues for this compound in neurology.

Anxiolytic Effects

Systemic administration of this compound in mice has been shown to produce specific anxiolytic-like effects without inducing antidepressant-like activity.[1][8] In the elevated plus maze test, a standard behavioral assay for anxiety, mice treated with this compound spent significantly more time in the open arms, indicative of reduced anxiety.[7] This suggests a potential application in anxiety disorders where BDNF/TrkB signaling may be hyperactive.

Neuropathic Pain

BDNF is a key central modulator of pain, and its action via TrkB receptors contributes to central sensitization, a critical component of neuropathic pain.[9] Studies have shown that this compound can both prevent and reverse cold allodynia induced by either direct BDNF administration or by nerve constriction in mouse models of trigeminal neuropathic pain.[9] This strong anti-allodynic action positions this compound as a lead compound for developing novel analgesics for neuropathic pain states.[9]

Modulation of Synaptic Plasticity

The BDNF/TrkB pathway is fundamental for long-term potentiation (LTP), a cellular correlate of learning and memory.[2][4] this compound has been shown to impair high-frequency stimulation (HFS)-induced LTP in the hippocampus without affecting normal synaptic transmission.[1][4] This ability to modulate synaptic plasticity could be therapeutic in conditions where synaptic processes are pathologically enhanced, such as in some forms of epilepsy.[1]

Neuroprotection

While BDNF is typically neuroprotective, excessive BDNF can induce neuronal death through TrkB activation.[1] In a model of BDNF-induced neuronal necrosis in cortical neurons, treatment with this compound completely prevented this cell death without affecting normal neuronal survival.[1] This highlights a potential role in neurodegenerative contexts where excitotoxicity and aberrant TrkB signaling contribute to neuronal loss.

Key Experimental Protocols and Workflows

Reproducible and robust experimental design is crucial in drug development. The following are detailed methodologies for key experiments used to characterize this compound.

Kinase Receptor Activation (KIRA-ELISA) Assay

This assay quantifies TrkB activation by measuring its phosphorylation level.

-

Objective: To measure the potency of this compound in inhibiting BDNF-induced and basal TrkB phosphorylation.

-

Cell Lines: Tetracycline-inducible recombinant human TrkB expressing CHO cells (TetOn-rhTrkB) or primary cortical neurons.[1][10]

-

Protocol Steps:

-

Cell Plating: Plate cells in 96-well microtiter plates coated with an anti-TrkB capture antibody.

-

Starvation: Serum-starve cells to reduce background kinase activity.

-

Treatment: Pre-incubate cells with varying concentrations of this compound for 30 minutes.

-

Stimulation: Add a fixed concentration of BDNF (e.g., 1 nM) to induce TrkB activation and incubate. For basal activity measurement, no BDNF is added.[11]

-

Lysis: Lyse the cells to release intracellular components, including the phosphorylated TrkB receptor.

-

Detection: Add a Europium-labeled anti-phosphotyrosine detection antibody.

-

Measurement: Measure time-resolved fluorescence to quantify the level of phosphorylated TrkB captured on the plate.[10]

-

Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.

-

Caption: Workflow for the Kinase Receptor Activation (KIRA-ELISA) assay.

Neurite Outgrowth Assay

This assay assesses the functional downstream consequences of TrkB inhibition.

-

Objective: To determine the effect of this compound on BDNF-induced neuronal differentiation.

-

Cell Line: nnr5 PC12 cells stably expressing TrkB (nnr5 PC12-TrkB), which do not respond to NGF but extend neurites in response to BDNF.[1][4]

-

Protocol Steps:

-

Cell Plating: Seed nnr5 PC12-TrkB cells on collagen-coated plates.

-

Treatment: Treat cells with varying concentrations of this compound in the presence of a constant concentration of BDNF.

-

Incubation: Incubate cells for 48-72 hours to allow for neurite extension.[1]

-

Fixation & Imaging: Fix the cells and capture images using phase-contrast microscopy.

-

Quantification: Measure the total length of neurites and the number of branch points per cell using image analysis software. A cell is considered differentiated if it bears at least one neurite longer than its cell body diameter.

-

Analysis: Calculate the percentage of inhibition of neurite outgrowth compared to the BDNF-only control to determine the IC₅₀.

-

In Vivo Model: Cold Allodynia for Neuropathic Pain

This protocol evaluates the analgesic potential of this compound in a preclinical pain model.

-

Objective: To assess the ability of this compound to prevent or reverse neuropathic pain behaviors.

-

Animal Model: Mice with partial infraorbital nerve constriction, which induces hypersensitivity to cold stimuli.[9]

-

Protocol Steps:

-

Induction: Surgically ligate the infraorbital nerve to induce neuropathy.

-

Treatment Regimens:

-

Prevention: Administer this compound (e.g., 20 mg/kg, i.p.) before and shortly after the nerve constriction surgery.[8]

-

Reversal: Administer this compound to animals several days after surgery, once allodynia has been established.

-

-

Behavioral Testing: Apply a drop of acetone to the vibrissal pad of the mouse. A brisk withdrawal response (face wiping) is indicative of cold allodynia.

-

Measurement: Record the frequency and duration of the withdrawal response over a set period.

-

Analysis: Compare the response in this compound-treated animals to vehicle-treated controls to determine efficacy.

-

Future Directions and Conclusion

This compound is a landmark compound in the study of TrkB signaling.[1] Its high potency, selectivity, and ability to cross the blood-brain barrier make it an invaluable research tool and a strong lead for therapeutic development.[1][8] Preclinical data strongly support its potential in treating anxiety disorders and neuropathic pain.[1][9]

Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies to optimize dosing, stability, and delivery methods.

-

Chronic Dosing Studies: Evaluation of the long-term safety and efficacy of TrkB inhibition.

-

Disease Model Expansion: Testing the therapeutic potential of this compound in models of epilepsy, traumatic brain injury, and specific neurodegenerative diseases where TrkB signaling is pathologically elevated.[1]

-

Structural Biology: Elucidating the precise binding site of this compound on the TrkB receptor to guide the design of next-generation small-molecule inhibitors with improved drug-like properties.

References

- 1. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. bates.alma.exlibrisgroup.com [bates.alma.exlibrisgroup.com]

- 4. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice | PLOS One [journals.plos.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cyclotraxin-B, a new TrkB antagonist, and glial blockade by propentofylline, equally prevent and reverse cold allodynia induced by BDNF or partial infraorbital nerve constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of six trkB antibodies reveals a novel class of functional agents for the study of the BDNF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Cyclotraxin B in Early-Stage Neurodegenerative Disease Research: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the early-stage research surrounding Cyclotraxin B, a potent and selective antagonist of the Tropomyosin receptor kinase B (TrkB). It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows. The focus is on the potential implications of TrkB modulation by this compound in the context of neurodegenerative diseases.

Introduction: The BDNF/TrkB Signaling Axis and its Relevance

Brain-Derived Neurotrophic Factor (BDNF) and its primary receptor, TrkB, are central to the regulation of neuronal development, survival, and synaptic plasticity.[1] The BDNF/TrkB signaling pathway is crucial for maintaining a healthy nervous system.[2] However, dysregulation of this pathway is implicated in various neurological and psychiatric conditions. While reduced BDNF/TrkB signaling is associated with the pathology of diseases like Alzheimer's, Parkinson's, and Huntington's, excessive or sustained activation can also lead to neuronal vulnerability and cell death.[1][2]

This compound has emerged as a critical research tool and a potential therapeutic lead compound.[1][3][4] It is a selective, brain-penetrable, allosteric inhibitor of the TrkB receptor.[1][3][5] Unlike competitive inhibitors that vie with BDNF for the same binding site, this compound binds to a different site on the TrkB receptor, inducing a conformational change that prevents its activation.[1][3] This unique mechanism allows it to inhibit both BDNF-induced and basal (ligand-independent) TrkB activity.[1][3]

Mechanism of Action of this compound

This compound functions as a non-competitive antagonist of the TrkB receptor.[1][5] It allosterically modifies the receptor's conformation, leading to the inhibition of its kinase activity.[1][3] This prevents the autophosphorylation of the receptor, which is the critical first step in initiating downstream signaling cascades.[1] Consequently, pathways responsible for synaptic plasticity, cell survival, and differentiation are suppressed. A key finding is that this compound can prevent the neurotoxicity associated with excessive BDNF exposure in cultured cortical neurons.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/System | Value | Reference |

| IC₅₀ (BDNF-induced TrkB activity) | Recombinant human TrkB (KIRA-ELISA) | 0.30 ± 0.07 nM | [1] |

| IC₅₀ (BDNF-induced neurite outgrowth) | nnr5 PC12-TrkB cells | 12.9 pM | [5] |

Table 2: In Vivo Administration and Effects of this compound in Mice

| Administration Route | Dosage | Observed Effect | Reference |

| Intravenous | 2 x 200 µg (90 min interval) | Anxiolytic effects in open field test | [5] |

| Intraperitoneal | 2 x 20 mg/kg (90 min interval) | Prevention and reversal of BDNF-induced cold allodynia | [5][6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

4.1. Kinase Inhibitor Receptor Activation (KIRA-ELISA) Assay

This assay quantifies TrkB receptor phosphorylation, a direct measure of its activation.

-

Cell Culture: Human TrkB-expressing cells (e.g., TetOn-rhTrkB) are cultured to a specific density.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulation with a fixed concentration of BDNF.

-

Lysis: Cells are lysed to release cellular proteins.

-

ELISA:

-

An anti-TrkB antibody is coated onto ELISA plate wells to capture the TrkB receptor from the cell lysate.

-

A pan-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP) is added. This antibody binds only to the phosphorylated (activated) TrkB receptors.

-

A colorimetric HRP substrate is added. The intensity of the resulting color is proportional to the amount of phosphorylated TrkB.

-

-

Data Analysis: The absorbance is measured, and IC₅₀ values are calculated by fitting the dose-response data to a logistical curve.

4.2. BDNF-Induced Neurite Outgrowth Assay

This assay assesses the functional consequence of TrkB inhibition on neuronal differentiation.

-

Cell Culture: nnr5 PC12 cells stably expressing TrkB (nnr5 PC12-TrkB) are plated at a low density.[1][3]

-

Treatment: Cells are treated with BDNF to induce neurite outgrowth, in the presence or absence of varying concentrations of this compound.[1][3]

-

Incubation: Cells are incubated for 48 hours to allow for neurite extension.[1][3]

-

Imaging: Cells are fixed and imaged using phase-contrast microscopy.

-

Analysis: Neurite length and the percentage of cells bearing neurites are quantified using image analysis software. A neurite is typically defined as a process longer than the cell body diameter.

4.3. BDNF-Induced Neurotoxicity Assay

This protocol evaluates the neuroprotective effects of this compound against excitotoxicity potentially mediated by excessive BDNF.

-

Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured.

-

Treatment: Neurons are repeatedly exposed to high concentrations of BDNF to induce cell death. A parallel set of cultures is co-treated with BDNF and this compound.[1][3]

-

Assessment of Cell Viability: Cell death is quantified using standard assays such as the Methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[1]

-

Data Analysis: The viability of treated cells is expressed as a percentage of the viability of untreated control cells.

The BDNF/TrkB Signaling Pathway and this compound Inhibition

Upon activation by BDNF, the TrkB receptor dimerizes and autophosphorylates on several tyrosine residues.[1] These phosphorylated sites serve as docking points for adaptor proteins that initiate multiple downstream signaling cascades, including:

-

MAPK/ERK Pathway: Primarily involved in cell differentiation and neurite outgrowth.[2]

-

PI3K/Akt Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[2]

-

PLCγ Pathway: Plays a significant role in synaptic plasticity.[1][2]

This compound, by preventing the initial autophosphorylation of TrkB, effectively blocks all of these downstream pathways.[1][3] This comprehensive inhibition is a key feature of its activity.

Conclusion and Future Directions

Early-stage research has established this compound as a highly potent and selective inhibitor of the TrkB receptor, with demonstrated efficacy in cellular and animal models.[1][3][4] Its ability to prevent BDNF-induced neurotoxicity suggests a potential therapeutic role in conditions where excessive neurotrophic signaling contributes to pathology.[1][3] Furthermore, its anxiolytic and anti-allodynic effects point towards a broader range of potential applications in neurology and psychiatry.[5][6]

For neurodegenerative disease research, this compound is an invaluable pharmacological tool for dissecting the complex roles of the BDNF/TrkB pathway. The central challenge in targeting this pathway is its dual role in both promoting neuronal health and contributing to pathology under different circumstances. Future research should focus on:

-

Disease-Specific Models: Evaluating the effects of this compound in animal models of specific neurodegenerative diseases to understand when and how TrkB inhibition might be beneficial.

-

Pharmacokinetics and Safety: Conducting more extensive pharmacokinetic and toxicology studies to assess its drug-like properties and potential for clinical development.

-

Biomarker Development: Identifying biomarkers that can predict which patient populations might benefit from TrkB antagonism.

This compound represents a significant advance in the study of TrkB signaling and holds promise as a lead compound for the development of novel therapeutic strategies for a range of brain disorders.[1][3]

References

- 1. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclotraxin-B, the First Highly Potent and Selective TrkB Inhibitor, Has Anxiolytic Properties in Mice | PLOS One [journals.plos.org]

- 4. Cyclotraxin-B, the first highly potent and selective TrkB inhibitor, has anxiolytic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cyclotraxin-B, a new TrkB antagonist, and glial blockade by propentofylline, equally prevent and reverse cold allodynia induced by BDNF or partial infraorbital nerve constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cyclotraxin B in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Product Description

Cyclotraxin B is a potent, selective, and non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] This cyclic peptide acts as a negative allosteric modulator, altering the conformation of the TrkB receptor to inhibit both BDNF-dependent and basal activity.[1][3][4] With a low molecular weight of 1200.37 g/mol and the ability to cross the blood-brain barrier, this compound is a valuable tool for investigating the physiological and pathological roles of the BDNF/TrkB signaling pathway.[1] It has demonstrated potential in studying synaptic plasticity, neuronal differentiation, and BDNF-induced neurotoxicity.[3][4]

Mechanism of Action

This compound functions by allosterically binding to the TrkB receptor, which induces a conformational change that prevents its activation.[3] This inhibition occurs without interfering with the binding of BDNF to the receptor. The primary consequence of this compound treatment is the blockade of TrkB autophosphorylation and the subsequent inactivation of downstream signaling cascades, including the MAPK/ERK and PLCγ pathways.[3] This targeted inhibition allows for the specific investigation of TrkB-mediated cellular processes.

Quantitative Data Summary

| Parameter | Cell Line/System | Value | Reference |

| IC50 (BDNF-induced TrkB activity) | TetOn-rhTrkB cells | 0.30 nM | [2][3] |

| IC50 (BDNF-induced TrkB activity) | Cortical Neurons | 65.7 ± 21.7 pM | [3] |

| IC50 (BDNF-induced neurite outgrowth) | nnr5 PC12-TrkB cells | 12.2 ± 8.5 pM | [3][5] |

| Inhibition of basal TrkB activity | TetOn-rhTrkB cells | -32.5 ± 8.0% | [3] |

| Inhibition of basal TrkB activity | Cortical Neurons | -53.0 ± 5.8% | [3] |

Signaling Pathway Diagram

Caption: BDNF/TrkB signaling and this compound inhibition.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Nuclease-free water, sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.

-

Reconstitute the powder in sterile DMSO to create a 1 mM stock solution. For example, for 1 mg of this compound (MW: 1200.37 g/mol ), add 833 µL of DMSO.

-

Vortex gently to ensure the peptide is fully dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to a year).

General Protocol for Treating Cells with this compound

Materials:

-

Cultured cells of interest (e.g., cortical neurons, PC12 cells)

-

Complete cell culture medium

-

This compound stock solution (1 mM in DMSO)

-

BDNF (optional, as a stimulant)

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere and reach the desired confluency.

-

On the day of the experiment, prepare the working concentrations of this compound by diluting the stock solution in complete cell culture medium. A common working concentration range is 1 pM to 1 µM. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. A vehicle control with the same final DMSO concentration should always be included.

-

For experiments investigating the inhibition of BDNF-induced activity, it is recommended to pre-incubate the cells with this compound for 30 minutes before adding BDNF.[3]

-

If using BDNF, add it to the culture medium at the desired final concentration (e.g., 1-4 nM).[3]

-

Incubate the cells for the desired period, which can range from minutes for signaling pathway studies to days for neurite outgrowth or cell viability assays.[2][3]

-

Following incubation, proceed with the desired downstream analysis, such as Western blotting, immunofluorescence, or a cell viability assay.

Experimental Workflow Diagram

Caption: General workflow for this compound experiments.

Protocol for Western Blot Analysis of TrkB Pathway Inhibition

Materials:

-

Treated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MAPK (Thr202/Tyr204), anti-total-MAPK, anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)